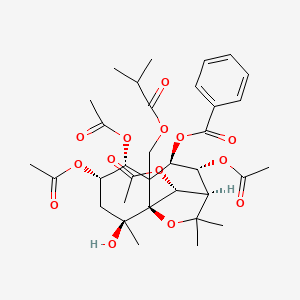
Celangulin III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Celangulin III is a sesquiterpene polyol ester isolated from the root bark of the plant Celastrus angulatus This compound is part of a group of insecticidal sesquiterpenoids known for their potent biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Celangulin III involves multiple steps, starting from the extraction of raw materials from Celastrus angulatus. The compound is typically isolated using chromatographic techniques, followed by structural elucidation through nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. The primary method involves the extraction of the compound from the plant material, which is then purified and processed. Advances in synthetic biology and chemical engineering are being explored to enhance the yield and efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions: Celangulin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products: The major products formed from these reactions include various ester derivatives of this compound, which have been shown to possess enhanced insecticidal activities .
Applications De Recherche Scientifique
Celangulin III has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying sesquiterpene polyol esters and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and its interactions with insect pests.
Industry: Utilized in the formulation of botanical pesticides for agricultural use
Mécanisme D'action
Celangulin III exerts its effects primarily through the inhibition of Na+/K±ATPase activity in insect midgut cells. This inhibition disrupts ion balance and cellular homeostasis, leading to the death of the insect. The compound targets the V-ATPase H subunit, affecting the transmembrane potential and nutrient transport mechanisms in the midgut cells of lepidopteran larvae .
Comparaison Avec Des Composés Similaires
Celangulin II: Another sesquiterpene polyol ester from Celastrus angulatus with similar insecticidal properties.
Celangulin IV: Shares structural similarities with Celangulin III but differs in its esterification pattern.
Celangulin V: Known for its potent insecticidal activity and used as a lead compound for developing new insecticides
Uniqueness: this compound is unique due to its specific esterification pattern, which contributes to its distinct biological activity. Its ability to inhibit Na+/K±ATPase with high specificity makes it a valuable compound for developing targeted insecticidal agents .
Conclusion
This compound is a fascinating compound with significant potential in various scientific and industrial applications. Its unique chemical structure and potent biological activity make it a valuable subject of study for researchers aiming to develop new, environmentally friendly insecticides.
Propriétés
Numéro CAS |
144379-42-0 |
|---|---|
Formule moléculaire |
C34H44O14 |
Poids moléculaire |
676.7 g/mol |
Nom IUPAC |
[(1S,2S,4S,5R,7R,8R,9R,12R)-4,5,8,12-tetraacetyloxy-2-hydroxy-2,10,10-trimethyl-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate |
InChI |
InChI=1S/C34H44O14/c1-17(2)29(39)42-16-33-26(45-20(5)37)23(43-18(3)35)15-32(9,41)34(33)27(46-21(6)38)24(31(7,8)48-34)25(44-19(4)36)28(33)47-30(40)22-13-11-10-12-14-22/h10-14,17,23-28,41H,15-16H2,1-9H3/t23-,24+,25+,26-,27+,28-,32-,33?,34-/m0/s1 |
Clé InChI |
ARLOYSQKSCYUOB-CZEMSBAUSA-N |
SMILES isomérique |
CC(C)C(=O)OCC12[C@H]([C@H](C[C@]([C@@]13[C@@H]([C@@H]([C@H]([C@@H]2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B14134438.png)

![2-(4-(tert-Butyl)phenyl)benzo[b]thiophene](/img/structure/B14134446.png)

![Thiophene, 2-[(4-chlorophenyl)ethynyl]-](/img/structure/B14134460.png)
![3-[2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one](/img/structure/B14134489.png)
![Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14134496.png)

![sodium;(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B14134512.png)
![4,4'-Dimethoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14134514.png)
![8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134518.png)

